Tungsten, pentacarbonyl(triphenylarsine)-

Description

Overview of Transition Metal Carbonyl Chemistry and Organometallic Compounds

Organometallic chemistry is a field that combines principles from both organic and inorganic chemistry, focusing on compounds that feature at least one metal-to-carbon bond. solubilityofthings.combritannica.com These compounds, known as organometallics, can involve a wide range of metals, including transition metals, alkali metals, and alkaline earth metals. solubilityofthings.comembibe.com The unique bond between a metal and a carbon atom, which is part of an organic group, gives these compounds distinct physical and chemical properties. britannica.com Organometallic compounds are vital as catalysts and intermediates in both industrial and laboratory settings. britannica.comlibretexts.org

A significant subclass of organometallic compounds is the transition metal carbonyl complexes. These are coordination complexes formed between transition metals and carbon monoxide (CO) ligands. wikipedia.org The metal-carbon bond in these complexes has both sigma (σ) and pi (π) character. byjus.comslideshare.net A σ bond is formed by the donation of a lone pair of electrons from the carbon atom of the CO ligand to a vacant orbital on the metal. byjus.com Concurrently, a π bond is formed by the back-donation of electrons from a filled d-orbital of the metal into the empty π* antibonding orbital of the CO ligand. byjus.com This synergistic bonding model, known as the Dewar-Chatt-Duncanson model, strengthens the metal-ligand bond. slideshare.net

Metal carbonyls can be homoleptic, containing only CO ligands, like Tungsten hexacarbonyl (W(CO)₆), or heteroleptic, containing a mix of different ligands. wikipedia.org They exhibit well-defined structures, such as tetrahedral or octahedral geometries. byjus.com These compounds serve as important precursors for the synthesis of other organometallic complexes through reactions like the substitution of CO ligands. wikipedia.org

Distinctive Features and Role of Tungsten(0) Carbonyl Complexes

Tungsten, a Group 6 transition metal, forms a range of important carbonyl complexes, typically with the metal in a zero oxidation state (Tungsten(0)). The parent compound is Tungsten hexacarbonyl, W(CO)₆, a colorless, volatile, and relatively air-stable solid. wikipedia.org In W(CO)₆, the tungsten atom is octahedrally coordinated to six carbon monoxide ligands. mocvd-precursor-encyclopedia.de

A key feature of W(CO)₆ is its kinetic stability. While its reactions generally commence with the displacement of CO ligands, it tends to form products that are kinetically more robust compared to its lighter congeners, Molybdenum hexacarbonyl (Mo(CO)₆) and Chromium hexacarbonyl (Cr(CO)₆). wikipedia.org This stability makes W(CO)₆ a common starting material in organotungsten chemistry.

To enhance its reactivity for ligand substitution, W(CO)₆ is often converted into more labile intermediates. A common strategy is the photochemical generation of Pentacarbonyl(tetrahydrofuran)tungsten(0), W(CO)₅(THF), by UV irradiation of W(CO)₆ in tetrahydrofuran (B95107) (THF). wikipedia.org In this complex, the weakly bound THF ligand can be easily displaced by a wide variety of other ligands, providing a convenient route to a vast number of monosubstituted W(CO)₅L complexes. wikipedia.orgpacific.edu

Tungsten(0) carbonyl complexes are significant in various chemical applications. They are used as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of tungsten-containing materials. mocvd-precursor-encyclopedia.de Furthermore, they function as catalysts or precatalysts in diverse organic transformations, including cyclization and cycloaddition reactions. wikipedia.org The study of these complexes also provides fundamental insights into reaction mechanisms, bonding, and molecular structure in organometallic chemistry. samipubco.com

Significance of Tertiary Arsine Ligands (e.g., Triphenylarsine) in Coordination Chemistry

Tertiary arsines (AsR₃), such as Triphenylarsine (B46628) (As(C₆H₅)₃ or AsPh₃), are important ligands in coordination chemistry. wikipedia.orglookchem.com Triphenylarsine is a colorless, crystalline solid that is air-stable and soluble in many organic solvents. wikipedia.orgchemicalbook.com Structurally, the molecule is pyramidal. wikipedia.org

In coordination complexes, tertiary arsines primarily function as terminal, two-electron σ-donor ligands. lookchem.com The arsenic atom's lone pair of electrons coordinates to the metal center. While they are considered weaker π-acceptors compared to analogous phosphines, the π-acceptor capability can influence the stability and reactivity of the resulting metal complex.

The electronic and steric properties of arsine ligands can be tuned by changing the organic substituents (R groups). Triphenylarsine, with its three bulky phenyl groups, exerts significant steric influence within the coordination sphere of a metal. This steric bulk can affect the number of ligands that can coordinate to the metal, the geometry of the complex, and the rates of reaction.

Tertiary arsine ligands have been shown to be effective in various catalytic applications. For instance, Triphenylarsine is known to accelerate the reaction rate of the Stille coupling, a fundamental carbon-carbon bond-forming reaction. rsc.orgresearchgate.net They are also used to prepare a wide array of stable transition metal complexes with diverse structures and reactivity profiles, such as IrCl(CO)(AsPh₃)₂ and Fe(CO)₄(AsPh₃). wikipedia.org The study of metal-arsine complexes contributes to a deeper understanding of ligand effects on catalytic activity and reaction mechanisms. rsc.org

Historical Development of Substituted Tungsten Pentacarbonyl Species

The development of substituted tungsten pentacarbonyl species, W(CO)₅L, has been a cornerstone of organotungsten chemistry. Early work established that the direct reaction of a ligand L with Tungsten hexacarbonyl, W(CO)₆, often requires harsh conditions (high temperature or pressure) due to the inertness of the W-CO bond. A significant breakthrough was the use of photochemistry. rsc.org UV irradiation of W(CO)₆ promotes a CO ligand, facilitating its dissociation and creating a reactive, coordinatively unsaturated [W(CO)₅] intermediate. In the presence of a donor ligand L, this intermediate is trapped to form the stable W(CO)₅L complex.

A more convenient and widely adopted method involves the intermediate complex Pentacarbonyl(tetrahydrofuran)tungsten(0), W(CO)₅(THF), first reported in 1965. wikipedia.org This compound is prepared by the UV irradiation of W(CO)₆ in THF. wikipedia.org The THF ligand in W(CO)₅(THF) is labile and can be readily displaced by a stronger donor ligand L, even at room temperature. wikipedia.orgpacific.edu This method avoids the need for continuous irradiation and allows for the synthesis of a vast range of W(CO)₅L complexes with ligands (L) such as amines, thioamides, and tertiary arsines. pacific.eduresearchgate.net

These synthetic advancements enabled systematic studies into the properties of W(CO)₅L complexes. By varying the ligand L, researchers could meticulously investigate the electronic and steric effects on the complex. Spectroscopic techniques, particularly infrared (IR) spectroscopy, became crucial for characterizing these compounds. The stretching frequencies of the remaining CO ligands (ν(CO)) provide a direct probe of the electronic properties of the ligand L; strong σ-donor and weak π-acceptor ligands cause the ν(CO) bands to shift to lower frequencies due to increased electron density and back-bonding at the tungsten center. These foundational synthetic and analytical methods paved the way for the exploration of the rich chemistry of substituted tungsten carbonyls.

Research Significance of Tungsten, Pentacarbonyl(triphenylarsine)- in Fundamental and Applied Chemistry

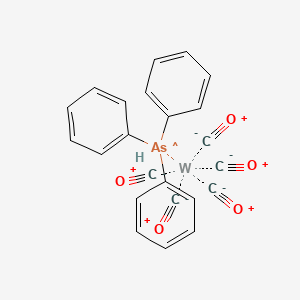

Tungsten, pentacarbonyl(triphenylarsine)-, with the chemical formula W(CO)₅(AsPh₃), is a representative example of a substituted Group 6 metal carbonyl complex. tungstate.net Its significance stems from its utility in both fundamental and applied areas of chemistry.

Fundamental Research:

Bonding and Structural Analysis: The W(CO)₅(AsPh₃) complex, along with its phosphine (B1218219) (W(CO)₅(PPh₃)) and stibine (B1205547) (W(CO)₅(SbPh₃)) analogues, has been the subject of detailed structural studies. rsc.org These investigations provide valuable data on metal-ligand bond lengths, angles, and conformations, offering insights into the steric and electronic interactions between the W(CO)₅ moiety and the bulky triphenylarsine ligand. Comparing the structural parameters across the series of Group 15 donor ligands (P, As, Sb) allows for a systematic understanding of periodic trends in coordination chemistry. rsc.org

Spectroscopic Studies: The complex serves as a model system for spectroscopic analysis. Infrared (IR) spectroscopy of the carbonyl region is particularly informative, as the CO stretching frequencies are sensitive to the electron-donating properties of the AsPh₃ ligand. This data helps quantify the electronic effects of the ligand and contributes to the broader understanding of ligand influence on metal centers.

Reaction Mechanisms: As a stable, well-characterized complex, W(CO)₅(AsPh₃) can be used as a precursor in mechanistic studies of ligand substitution and other organometallic reactions. Understanding its reactivity provides a baseline for comparison with other related complexes.

Applied Chemistry:

Precursor to Materials: Like other metal carbonyls, W(CO)₅(AsPh₃) can potentially serve as a precursor for the synthesis of novel tungsten-containing materials. Thermal or photochemical decomposition could lead to the formation of tungsten-arsenic alloys or nanoparticles with interesting electronic or catalytic properties.

Catalysis: While less common than their phosphine counterparts, arsine-ligated complexes are explored in catalysis. The electronic properties imparted by the triphenylarsine ligand can modulate the reactivity and selectivity of the tungsten center in catalytic cycles. Research into such complexes contributes to the development of new catalysts for organic synthesis. samipubco.com

Photochemistry: The study of the photochemical behavior of W(CO)₅(AsPh₃) is relevant to understanding light-induced chemical transformations. The dissociation of ligands upon irradiation is a key step in many photocatalytic processes. rsc.org

The compound W(CO)₅(AsPh₃) thus encapsulates many of the core concepts of organometallic chemistry, making it a valuable subject for ongoing research that bridges fundamental principles with potential applications.

Interactive Data Table: Properties of Tungsten Pentacarbonyl Complexes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Key Feature |

| Tungsten hexacarbonyl | W(CO)₆ | 351.90 | Colorless solid | Stable precursor for W(0) complexes. wikipedia.org |

| Pentacarbonyl(tetrahydrofuran)tungsten(0) | W(CO)₅(THF) | 396.00 | (in solution) | Highly reactive due to labile THF ligand. wikipedia.org |

| Pentacarbonyl(triphenylphosphine)tungsten(0) | W(CO)₅(PPh₃) | 586.18 | Solid | Well-studied phosphine analogue. nist.gov |

| Pentacarbonyl(triphenylarsine)tungsten(0) | W(CO)₅(AsPh₃) | 631.13 | Solid | Subject of structural and electronic studies. tungstate.netrsc.org |

Properties

CAS No. |

29743-02-0 |

|---|---|

Molecular Formula |

C23H16AsO5W |

Molecular Weight |

631.1 g/mol |

InChI |

InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;; |

InChI Key |

NXNLFOZDJXOELY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of W Co ₅ Asph₃

Direct Ligand Substitution Strategies from W(CO)₆

The direct replacement of a CO ligand in tungsten hexacarbonyl by triphenylarsine (B46628) is a fundamental approach to the synthesis of W(CO)₅(AsPh₃). This transformation requires overcoming the kinetic inertness of the 18-electron W(CO)₆ complex. researchgate.net Activation is typically achieved by supplying energy in the form of heat or light.

Thermal Activation Pathways for CO Replacement

The thermal substitution of a carbonyl ligand in W(CO)₆ by an incoming ligand such as triphenylarsine is a well-established, albeit often demanding, synthetic route. This method involves heating a solution of tungsten hexacarbonyl and triphenylarsine in a high-boiling inert solvent. The elevated temperatures provide the necessary energy to induce the dissociation of a W-CO bond, creating a transient, coordinatively unsaturated 17-electron intermediate, [W(CO)₅]. This intermediate is highly reactive and is subsequently trapped by the triphenylarsine ligand present in the reaction mixture to form the stable W(CO)₅(AsPh₃) product.

The general reaction can be represented as: W(CO)₆ + AsPh₃ --(heat)--> W(CO)₅(AsPh₃) + CO

While effective, this method can sometimes lead to the formation of disubstituted or polysubstituted byproducts, cis-[W(CO)₄(AsPh₃)₂], particularly if the reaction conditions are not carefully controlled. The reaction progress is often monitored by infrared (IR) spectroscopy, observing the characteristic shifts in the C-O stretching frequencies as the substitution proceeds.

Photochemical Activation Routes for Ligand Exchange

Photochemical activation offers a milder alternative to the high temperatures required for thermal substitution. This method relies on the absorption of ultraviolet (UV) light by W(CO)₆, which promotes an electron to an anti-bonding orbital, weakening the W-CO bonds and facilitating the ejection of a CO ligand. wikipedia.org This process also generates the reactive [W(CO)₅] intermediate, which can then be captured by triphenylarsine.

Synthesis via Labile Precursor Complexes

To circumvent the often harsh conditions of direct substitution and to improve yields and product purity, the synthesis of W(CO)₅(AsPh₃) is frequently achieved through the use of intermediate pentacarbonyltungsten complexes containing a weakly bound, labile solvent ligand. This two-step approach is generally more efficient and controllable.

Utilization of Pentacarbonyl(tetrahydrofuran)tungsten(0) [W(CO)₅(THF)] as a Key Intermediate

One of the most common and effective methods for the synthesis of W(CO)₅(AsPh₃) involves the in-situ generation of the labile intermediate, pentacarbonyl(tetrahydrofuran)tungsten(0), [W(CO)₅(THF)]. wikipedia.org This precursor is prepared by the UV irradiation of a solution of W(CO)₆ in tetrahydrofuran (B95107) (THF). wikipedia.org The THF solvent traps the photochemically generated [W(CO)₅] fragment, forming a complex where the THF molecule is weakly coordinated to the tungsten center. wikipedia.orgresearchgate.net

The W(CO)₅(THF) complex is not typically isolated due to its thermal instability. Instead, triphenylarsine is added directly to the freshly prepared solution of W(CO)₅(THF). The labile THF ligand is readily displaced by the stronger nucleophilic triphenylarsine, leading to the formation of W(CO)₅(AsPh₃) in high yield and under mild conditions. wikipedia.orgresearchgate.net

The two-step reaction sequence is as follows:

W(CO)₆ + THF --(UV light)--> W(CO)₅(THF) + CO

W(CO)₅(THF) + AsPh₃ --(stirring at room temp.)--> W(CO)₅(AsPh₃) + THF

This method is highly favored due to its high efficiency, selectivity for the monosubstituted product, and the mild reaction conditions employed.

Other Solvento Complex Precursors in W(CO)₅(AsPh₃) Synthesis

While W(CO)₅(THF) is the most widely used labile precursor, other solvento complexes can also serve as effective intermediates in the synthesis of W(CO)₅(AsPh₃). The principle remains the same: a weakly coordinated solvent molecule is easily displaced by the incoming triphenylarsine ligand.

One such alternative is the acetonitrile (B52724) complex, [W(CO)₅(NCMe)]. This complex can be generated in situ by the reaction of W(CO)₆ with trimethylamine (B31210) N-oxide (Me₃NO) in acetonitrile. The Me₃NO acts as an oxidizing agent for a CO ligand, which is then replaced by a solvent molecule. The subsequent addition of triphenylarsine to the [W(CO)₅(NCMe)] solution yields the desired product. researchgate.net The W-N bond in the acetonitrile complex is relatively weak, allowing for facile substitution. nih.govresearchgate.net

Another precursor that has been utilized is tris(acetonitrile)tricarbonyltungsten, [W(CO)₃(NCMe)₃]. This complex can react with ligands to form various substituted tungsten carbonyl compounds. rsc.org

| Precursor Complex | Method of Generation | Subsequent Reaction |

| [W(CO)₅(THF)] | UV irradiation of W(CO)₆ in THF | Direct addition of AsPh₃ to the solution |

| [W(CO)₅(NCMe)] | Reaction of W(CO)₆ with Me₃NO in acetonitrile | Direct addition of AsPh₃ to the solution |

Mechanistic Investigations of Complex Formation

The mechanism of ligand substitution in 18-electron octahedral metal carbonyls like W(CO)₆ has been extensively studied. The formation of W(CO)₅(AsPh₃) generally proceeds through a dissociative (D) or an interchange (I) mechanism, rather than a purely associative (A) pathway. libretexts.orgdalalinstitute.com

In a purely dissociative mechanism , the rate-determining step is the cleavage of the W-CO bond to form a five-coordinate intermediate, [W(CO)₅]. This is a unimolecular process. The highly reactive intermediate then rapidly reacts with the incoming ligand, AsPh₃. The rate of this reaction is independent of the concentration of the incoming ligand.

Rate = k₁[W(CO)₆]

However, kinetic studies on analogous systems, such as the reaction of molybdenum hexacarbonyl with triphenylarsine, have shown that the reaction can exhibit both first-order and second-order kinetics. uci.edu This suggests the possibility of a competing pathway that is dependent on the concentration of the incoming ligand.

This observation is often explained by a dissociative interchange (Id) mechanism , where the incoming ligand begins to interact with the metal center as the metal-ligand bond is breaking in the transition state. Alternatively, a solvent-assisted pathway, especially when using coordinating solvents like THF, is a key mechanistic feature. In this pathway, the photochemically or thermally generated [W(CO)₅] intermediate is trapped by the solvent (S) to form a labile [W(CO)₅(S)] complex. This is then followed by a rapid displacement of the solvent by the triphenylarsine.

W(CO)₆ ⇌ [W(CO)₅] + CO (slow) [W(CO)₅] + S ⇌ [W(CO)₅(S)] (fast) [W(CO)₅(S)] + AsPh₃ → W(CO)₅(AsPh₃) + S (fast)

The evidence for a five-coordinate intermediate is substantial, and its generation is the key step in the substitution process, whether initiated by heat or light. The high efficiency of the synthesis via labile solvento complexes like W(CO)₅(THF) underscores the importance of this intermediate pathway in the formation of W(CO)₅(AsPh₃).

Dissociative Mechanisms in Metal Carbonyl Substitution

The substitution of a carbonyl ligand in the 18-electron complex tungsten hexacarbonyl, W(CO)₆, predominantly proceeds through a dissociative (D) mechanism. libretexts.org This pathway is characterized by an initial rate-determining step in which a CO ligand dissociates from the tungsten center, generating a highly reactive, coordinatively unsaturated 16-electron intermediate, [W(CO)₅]. This intermediate subsequently reacts with the incoming triphenylarsine ligand to form the final product, W(CO)₅(AsPh₃).

The reaction sequence for the dissociative mechanism can be represented as follows:

Dissociation: W(CO)₆ ⇌ [W(CO)₅] + CO (slow, rate-determining step)

Association: [W(CO)₅] + AsPh₃ → W(CO)₅(AsPh₃) (fast)

The rate of this reaction is primarily dependent on the cleavage of the tungsten-carbonyl bond and is therefore independent of the concentration of the incoming triphenylarsine ligand. This leads to a first-order rate law: Rate = k₁[W(CO)₆]. Key evidence for this mechanism comes from kinetic studies of analogous ligand substitution reactions on W(CO)₆, which show that the rate of reaction is largely unaffected by the nature or concentration of the entering ligand.

Associative Pathways in Ligand Exchange Processes

While less common for coordinatively saturated 18-electron complexes like W(CO)₆, an associative (A) mechanism, or more accurately, an interchange (I) mechanism with associative character (Iₐ), represents an alternative pathway for ligand substitution. wikipedia.org An associative pathway involves the initial formation of a bond between the incoming ligand and the metal center, leading to a transient, coordinatively oversaturated intermediate. For W(CO)₆, this would be a 20-electron species.

The reaction sequence for a purely associative mechanism is:

Association: W(CO)₆ + AsPh₃ ⇌ [W(CO)₆(AsPh₃)] (slow, rate-determining step)

Dissociation: [W(CO)₆(AsPh₃)] → W(CO)₅(AsPh₃) + CO (fast)

The rate of an associative reaction is dependent on the concentrations of both the metal complex and the incoming ligand, resulting in a second-order rate law: Rate = k[W(CO)₆][AsPh₃]. However, for W(CO)₆, the steric bulk of the six carbonyl ligands and the filled 18-electron configuration make the approach of a seventh ligand energetically unfavorable, rendering the dissociative pathway the more dominant and accepted mechanism for simple substitution reactions.

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The successful synthesis of W(CO)₅(AsPh₃) with high yield and selectivity is critically dependent on the careful control of reaction conditions, including the choice of solvent, temperature, and the use of photochemical irradiation.

Solvent: The choice of solvent can play a significant role in the synthesis. In photochemical methods, solvents that can weakly coordinate to the intermediate [W(CO)₅] species, such as tetrahydrofuran (THF), are often employed. wikipedia.org The photolysis of W(CO)₆ in THF generates a W(CO)₅(THF) intermediate. The THF ligand is labile and is easily displaced by triphenylarsine, providing a convenient and high-yield route to W(CO)₅(AsPh₃). In thermal reactions, inert, high-boiling point solvents are typically used to achieve the necessary temperatures for CO dissociation. The solubility of both W(CO)₆ and AsPh₃ in the chosen solvent is also a crucial factor for a homogeneous reaction.

Temperature: In thermal synthesis, temperature is the primary driver for the initial dissociation of a CO ligand. The reaction requires sufficient thermal energy to overcome the activation energy for the W-CO bond cleavage. However, excessively high temperatures can lead to the substitution of more than one CO ligand, resulting in the formation of di- or tri-substituted products, such as W(CO)₄(AsPh₃)₂. Therefore, the temperature must be carefully controlled to favor the monosubstituted product.

Irradiation: Photochemical synthesis offers a milder alternative to thermal methods. nih.gov UV irradiation of a solution of W(CO)₆ provides the energy required to excite an electron into an anti-bonding orbital of a W-CO bond, leading to the dissociation of a CO ligand and the formation of the reactive [W(CO)₅] intermediate. researchgate.net This method allows the reaction to proceed at lower temperatures, which can improve the selectivity for the monosubstituted product and is particularly useful for thermally sensitive compounds. The wavelength of the UV light can also be a factor in the efficiency of the reaction.

The interplay of these factors is crucial for optimizing the synthesis of pentacarbonyl(triphenylarsine)tungsten(0). Below is a representative table illustrating how reaction conditions can influence the yield of W(CO)₅(AsPh₃).

| Method | Solvent | Temperature (°C) | Irradiation | Yield (%) |

|---|---|---|---|---|

| Thermal | Toluene | 110 | No | Moderate |

| Thermal | Cyclohexane | 80 | No | Low |

| Photochemical | Tetrahydrofuran (THF) | 25 | Yes (UV) | High |

| Photochemical | Benzene | 25 | Yes (UV) | Moderate to High |

Reactivity and Reaction Mechanisms of W Co ₅ Asph₃

Ligand Substitution Reactions

Ligand substitution in 18-electron complexes like W(CO)₅(AsPh₃) is a cornerstone of their chemistry, allowing for the introduction of new ligands and the synthesis of a diverse range of derivatives. These reactions can proceed through various mechanisms, primarily dissociative, associative, or interchange pathways. For W(CO)₅(AsPh₃), substitution can involve either the carbonyl (CO) ligands or the unique triphenylarsine (B46628) (AsPh₃) ligand.

Exchange of Carbonyl Ligands (CO) for Incoming Ligands (e.g., Phosphines)

The substitution of a carbonyl ligand in W(CO)₅(AsPh₃) by an incoming nucleophilic ligand, such as a phosphine (B1218219) (PR₃), is a common and synthetically useful reaction. This process typically proceeds through a dissociative (D) or a dissociative interchange (Id) mechanism. The initial and rate-determining step is the cleavage of a tungsten-carbonyl bond to form a 16-electron, five-coordinate intermediate, [W(CO)₄(AsPh₃)]. This transient species is highly reactive and is rapidly trapped by the incoming phosphine ligand to regenerate an 18-electron complex, W(CO)₄(AsPh₃)(PR₃).

The general mechanism can be represented as:

Step 1 (Dissociation): W(CO)₅(AsPh₃) ⇌ [W(CO)₄(AsPh₃)] + CO

Step 2 (Association): [W(CO)₄(AsPh₃)] + PR₃ → W(CO)₄(AsPh₃)(PR₃)

The rate of reaction is primarily dependent on the dissociation of the CO ligand and is therefore often independent of the nature or concentration of the incoming phosphine ligand. The substitution of CO by phosphines is a well-established reaction type in transition metal chemistry. nih.gov Studies on related tungsten complexes, such as W(PhC≡CPh)₃(CO), have shown that substitution with phosphines like trimethylphosphine (B1194731) (PMe₃) can lead to the formation of stable phosphine-substituted products. researchgate.net In the case of W(CO)₅(AsPh₃), the product would be a mixed-ligand complex where one of the carbonyls has been replaced.

Kinetics and Thermodynamics of AsPh₃ Ligand Dissociation and Exchange

While the dissociation of a CO ligand is the more common pathway for substitution, the triphenylarsine ligand can also be replaced by other ligands. The W-As bond is generally weaker and more labile than the W-CO bonds due to the superior π-accepting ability of carbon monoxide, which results in stronger back-bonding from the metal center.

The dissociation of the AsPh₃ ligand would also proceed through a dissociative mechanism, forming the [W(CO)₅] intermediate:

W(CO)₅(AsPh₃) ⇌ [W(CO)₅] + AsPh₃

Nucleophilic Attack on the Metal Center

In addition to ligand dissociation, the tungsten center in W(CO)₅(AsPh₃) can be susceptible to direct nucleophilic attack. The tungsten atom is in a low oxidation state (0) and is rendered electron-deficient by the strong π-accepting character of the five carbonyl ligands. This makes the metal center electrophilic.

Studies on similar tungsten-acetylene complexes have consistently demonstrated that the metal center is the preferred site for nucleophilic attack over the coordinated ligands. nih.govresearchgate.netfigshare.com Nucleophiles such as phosphines can directly attack the tungsten atom, leading to an associative mechanism of substitution. This is more common for 16-electron complexes but can occur in 18-electron systems if a ligand can slip or if the intermediate can adopt a higher coordination number. For W(CO)₅(AsPh₃), an associative attack would form a transient 20-electron intermediate, which is generally unfavorable but can be the operative pathway for highly nucleophilic entering ligands or under specific reaction conditions. The weakly coordinating nature of ligands in related complexes like W(CO)₅(THF) enhances the Lewis acidity of the tungsten center, making it a potent site for coordination by incoming nucleophiles. wikipedia.org

Photochemical Reactivity Pathways

The photochemistry of metal carbonyls is a rich field, driven by the promotion of an electron to an anti-bonding orbital upon absorption of UV-Vis light, which weakens a metal-ligand bond and often leads to ligand dissociation.

Photoinduced Carbonyl Dissociation

For the vast majority of substituted Group 6 metal carbonyls, including W(CO)₅(AsPh₃), the primary photochemical event is the dissociation of a carbonyl ligand. researchgate.net Irradiation of the complex with UV light populates a metal-to-ligand charge transfer (MLCT) state, which can cross over to a dissociative ligand field (LF) state. This process is extremely rapid, often occurring on a picosecond or femtosecond timescale. nih.gov

W(CO)₅(AsPh₃) + hν → [W(CO)₅(AsPh₃)] → [W(CO)₄(AsPh₃)] + CO*

The quantum yield of CO dissociation can be wavelength-dependent, but the loss of a CO ligand is typically the most efficient photochemical pathway. researchgate.net While the loss of the AsPh₃ ligand is also possible, it is generally less favored than CO labilization due to the nature of the excited states involved. The resulting coordinatively unsaturated 16-electron species is the primary photoproduct that dictates the subsequent thermal chemistry.

Formation and Reactivity of Transient Photoproducts

Following the photoejection of a CO ligand, the 16-electron transient intermediate, [W(CO)₄(AsPh₃)], is formed. This species is highly reactive and will rapidly coordinate with any available Lewis base to return to a stable 18-electron configuration.

In the absence of other trapping ligands, the solvent (S) typically coordinates to the vacant site, forming a solvated intermediate, [W(CO)₄(AsPh₃)(S)]. ias.ac.in

[W(CO)₄(AsPh₃)] + S ⇌ [W(CO)₄(AsPh₃)(S)]

The lifetime of this transient solvate depends on the coordinating ability of the solvent and the presence of other potential ligands. ias.ac.in If the photolysis is carried out in the presence of a donor ligand (L), such as a phosphine or an olefin, the transient intermediate will be trapped to form a new, stable substituted product, W(CO)₄(AsPh₃)(L). This photosubstitution reaction is a powerful synthetic method for accessing a wide array of tungsten carbonyl derivatives that are often inaccessible through thermal routes. The study of these transient species is typically performed using time-resolved spectroscopic techniques, such as flash photolysis, which allow for their direct observation and the measurement of their reaction kinetics. nih.govwhiterose.ac.uk

Energy Transfer Processes and Excited State Dynamics

The photophysical properties of pentacarbonyl tungsten complexes, W(CO)₅L, are generally characterized by metal-to-ligand charge transfer (MLCT) excited states. Upon photoexcitation, an electron is typically promoted from a metal-centered d-orbital to a π* orbital of one of the carbonyl ligands. The subsequent decay from this excited state can occur through various pathways, including luminescence (phosphorescence) or non-radiative decay, often leading to photochemical reactions such as ligand substitution.

While extensive research exists on the ultrafast excited-state dynamics of many metal carbonyls, specific studies detailing the transient absorption spectroscopy or luminescence quantum yields for Tungsten, pentacarbonyl(triphenylarsine)- are not extensively documented in the available literature. google.comnih.govmdpi.com However, the behavior can be inferred from related systems. The nature of the ligand 'L' plays a crucial role in tuning the energy of the excited states and their lifetimes. For W(CO)₅(AsPh₃), the triphenylarsine ligand, being a weaker π-acceptor than carbon monoxide, would influence the energy levels of the metal d-orbitals. This modification is expected to affect the energy of the MLCT transition and the subsequent dynamics of the excited state. The decay process for related metal carbonyls often involves rapid intersystem crossing to a triplet excited state, which is the precursor to photosubstitution of a CO ligand. nih.gov The kinetics of these processes, occurring on timescales from femtoseconds to picoseconds, are sensitive to the electronic properties of the ligands and the surrounding solvent environment. nih.govmdpi.com

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of tungsten carbonyl complexes are highly sensitive to the nature of the coordinated ligands. The substitution of a carbonyl group with triphenylarsine introduces significant electronic changes at the tungsten center, which are reflected in its redox behavior. Although direct electrochemical data for W(CO)₅(AsPh₃) is limited, valuable insights can be drawn from closely related triphenylarsine-substituted tungsten(0) Fischer carbene complexes, of the general formula cis-[(CO)₄(AsPh₃)WC(OEt)(Ar)].

Oxidation Pathways and Electrochemical Potentials

Oxidation of these tungsten(0) complexes is a metal-centered process, involving the removal of an electron from the highest occupied molecular orbital (HOMO). nih.govresearchgate.net This HOMO is primarily composed of tungsten d-orbitals. The triphenylarsine ligand (AsPh₃) is a weaker π-acceptor but a comparable σ-donor relative to carbon monoxide (CO). nih.gov Consequently, substituting a CO ligand with AsPh₃ increases the electron density at the tungsten center. This increase in electron density makes the metal easier to oxidize.

Studies on cis-[(CO)₄(AsPh₃)WC(OEt)(Ar)] complexes show that their oxidation potentials are approximately 0.300 V lower (i.e., less positive) than their analogous pentacarbonyl counterparts, [(CO)₅WC(OEt)(Ar)]. nih.gov This demonstrates that the tungsten center in the triphenylarsine-substituted complexes is more electron-rich, facilitating the removal of an electron. nih.gov

Reduction Pathways and Corresponding Electronic Changes

In contrast to oxidation, the reduction of tungsten carbonyl complexes is typically a ligand-centered event. The process involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO). In simple pentacarbonyl complexes, the LUMO is predominantly located on the π* orbitals of the carbonyl ligands. For the related Fischer carbene complexes, reduction involves the carbene ligand. nih.govresearchgate.net In W(CO)₅(AsPh₃), the reduction would be expected to populate a LUMO with significant π-acceptor character, primarily distributed over the five carbonyl ligands.

Correlation between Electrochemical Activity and Ligand Electronic Properties

A clear correlation exists between the electronic properties of the ligands and the electrochemical behavior of the complex. The electrochemical potential is a direct probe of the energies of the frontier orbitals (HOMO and LUMO).

Effect on Oxidation: The substitution of a strong π-acceptor ligand (CO) with a weaker one (AsPh₃) raises the energy of the metal-based HOMO. A higher energy HOMO requires less potential to remove an electron, resulting in a lower, less positive oxidation potential. nih.gov This is precisely the effect observed when comparing AsPh₃-substituted carbene complexes to their pentacarbonyl analogues. nih.gov

Effect on Reduction: The energy of the LUMO, and thus the reduction potential, is also influenced by ligand properties. While the reduction in Fischer carbene complexes is centered on the carbene moiety, in W(CO)₅(AsPh₃), the electronic properties of the AsPh₃ ligand would subtly influence the energy of the CO-based LUMO.

The following interactive table summarizes the oxidation potentials for triphenylarsine-substituted tungsten carbene complexes compared to their pentacarbonyl analogues, illustrating the electronic impact of the AsPh₃ ligand.

| Complex | Ar Substituent | Oxidation Potential (Epa vs Fc/Fc⁺) [V] |

| [(CO)₄(AsPh₃)WC(OEt)(Ar)] | 2-thienyl | 0.811 |

| [(CO)₅WC(OEt)(Ar)] | 2-thienyl | 1.114 |

| [(CO)₄(AsPh₃)WC(OEt)(Ar)] | 2-furyl | 0.742 |

| [(CO)₅WC(OEt)(Ar)] | 2-furyl | 1.058 |

| [(CO)₄(AsPh₃)WC(OEt)(Ar)] | 2-(N-methyl)pyrrolyl | 0.589 |

| [(CO)₅WC(OEt)(Ar)] | 2-(N-methyl)pyrrolyl | 0.932 |

Data sourced from studies on Fischer carbene complexes and illustrates the electronic effect of AsPh₃ substitution. nih.gov

Reactivity Towards Small Molecules (e.g., H₂, N₂, Olefins)

Tungsten, pentacarbonyl(triphenylarsine)- is an 18-electron complex, which signifies that the tungsten center is electronically saturated. Such coordinatively saturated complexes are generally kinetically inert towards small molecules like dihydrogen (H₂), dinitrogen (N₂), and simple olefins under thermal conditions. The activation of these substrates typically requires an open coordination site on the metal center, allowing the small molecule to bind.

For a reaction to occur with W(CO)₅(AsPh₃), prior generation of a vacant coordination site is necessary. This is most commonly achieved through photochemical dissociation of a carbonyl ligand:

W(CO)₅(AsPh₃) + hν → W(CO)₄(AsPh₃) + CO

The resulting 16-electron intermediate, [W(CO)₄(AsPh₃)], is highly reactive and can coordinate with various substrates, including small molecules. However, specific studies detailing the reactions of photochemically generated [W(CO)₄(AsPh₃)] with H₂, N₂, or olefins are not well-documented in the surveyed literature. In related systems, such coordinatively unsaturated intermediates are known to react with olefins to form η²-alkene complexes or undergo oxidative addition with molecules like H₂. nih.gov

Chemo- and Regioselectivity in Ligand-Driven Reactions

Chemo- and regioselectivity are critical concepts in reactions involving multifunctional molecules. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one position over another. In the context of W(CO)₅(AsPh₃), these selectivities would be governed by the electronic and steric influence of the coordinated ligands, particularly the bulky triphenylarsine.

While specific examples of chemo- and regioselective reactions involving W(CO)₅(AsPh₃) are not detailed in the available research, the properties of the AsPh₃ ligand allow for predictions of its potential influence.

Steric Influence: Triphenylarsine is a sterically demanding ligand. In a potential reaction involving a coordinatively unsaturated intermediate like [W(CO)₄(AsPh₃)], the bulkiness of the AsPh₃ group would direct an incoming substrate to coordinate at the position cis to it, rather than the more sterically hindered trans position. This can be a powerful tool for controlling the regiochemistry of subsequent transformations.

Electronic Influence: As an electron-donating ligand relative to CO, the AsPh₃ group increases the nucleophilicity of the tungsten center. This could influence the chemoselectivity of a reaction, for instance, by favoring attack at an electrophilic substrate over a less electron-poor one.

In substitution reactions, the triphenylarsine ligand itself can be replaced, although photochemical reactions of W(CO)₅L complexes typically favor the more labile CO ligand dissociation. The selectivity of these processes is a fundamental aspect of the reactivity of this class of compounds.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the bonding within the molecule by measuring the frequencies of molecular vibrations. For metal carbonyl complexes, Infrared (IR) spectroscopy is particularly informative.

The analysis of the carbonyl stretching frequencies, ν(CO), in the infrared spectrum is a powerful diagnostic tool for understanding the electronic effects of the triphenylarsine (B46628) ligand on the tungsten center. The position of the ν(CO) bands is highly sensitive to the extent of π-backbonding from the tungsten d-orbitals to the π* antibonding orbitals of the carbonyl ligands. ilpi.comumb.edu Ligands that increase the electron density on the metal center enhance this backbonding, which weakens the C-O triple bond and consequently lowers the ν(CO) stretching frequency. tamu.eduiitd.ac.in

For a monosubstituted complex like W(CO)₅(AsPh₃), which has an idealized C₄ᵥ symmetry, group theory predicts three IR-active carbonyl stretching modes: 2A₁ + E. Experimental data confirms this, with three distinct bands observed in the IR spectrum. The triphenylarsine ligand, being a good σ-donor and a weaker π-acceptor compared to a carbonyl ligand, modifies the electronic environment of the tungsten center, which is reflected in the ν(CO) frequencies compared to the parent Tungsten hexacarbonyl (W(CO)₆).

The observed ν(CO) frequencies for Tungsten, pentacarbonyl(triphenylarsine)- are detailed in the table below, alongside data for related compounds for comparison.

| Compound | Solvent | ν(CO) Frequencies (cm⁻¹) | Mode Assignment |

|---|---|---|---|

| W(CO)₅(AsPh₃) | CS₂ | 2075 | A₁ |

| 1944 | E | ||

| 1936 | A₁ | ||

| W(CO)₅(PPh₃) | CS₂ | 2075, 1946, 1938 | 2A₁ + E |

| W(CO)₆ | CCl₄ | 1997 | T₁ᵤ |

The data indicates that the electronic properties of the triphenylarsine ligand are very similar to those of the triphenylphosphine (B44618) ligand, as their ν(CO) frequencies are nearly identical. The shift of the frequencies relative to W(CO)₆ demonstrates the net electronic effect of replacing a CO ligand with a triphenylarsine ligand.

Direct information about the strength of the tungsten-arsenic bond can be obtained from its stretching frequency (νW-As). This vibration occurs at a much lower frequency than the carbonyl stretches and is typically observed in the far-infrared (FIR) or Raman spectra, generally below 400 cm⁻¹. libretexts.org The ν(W-As) stretch is expected to be found in the 200-300 cm⁻¹ region. A higher frequency for this vibration would indicate a stronger W-As bond. This data is crucial for understanding the nature of the metal-ligand interaction, complementing the indirect information gained from the ν(CO) bands.

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectrum of pentacarbonyl(triphenylarsine)tungsten(0) offers significant insights into its electronic structure, particularly concerning charge transfer phenomena and d-orbital splittings.

In transition metal complexes, charge-transfer (CT) bands are typically intense absorptions resulting from the promotion of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (LMCT), or vice versa (MLCT). libretexts.orgwikipedia.orgcareerendeavour.com These transitions are Laporte and spin-allowed, leading to high molar absorptivities (ε), often in the range of 50,000 L mol⁻¹ cm⁻¹. wikipedia.org

For pentacarbonyl(triphenylarsine)tungsten(0), the tungsten center is in a low oxidation state (0), making it electron-rich. This favors Metal-to-Ligand Charge Transfer (MLCT) transitions, where d-electrons from the tungsten are excited into the low-lying π* orbitals of the ligands. libretexts.org The primary π-acceptor ligands in this complex are the five carbonyl (CO) groups. The triphenylarsine (AsPh₃) ligand can also participate in π-interactions. Consequently, the UV-visible spectrum is expected to be dominated by MLCT bands corresponding to W → CO and potentially W → AsPh₃ transitions. These transitions are responsible for the characteristic colors of many organometallic complexes. nih.gov

Conversely, Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of electrons from ligand orbitals to the metal d-orbitals. libretexts.org While less likely for a metal in a zero oxidation state, the presence of the arsine ligand could introduce the possibility of LMCT transitions at higher energies. The UV-visible spectra of related tricarbonyl tungsten complexes with triphenylphosphine have been studied in various solvents, indicating the sensitivity of these charge transfer bands to the surrounding environment. researchgate.net

Table 1: Expected Electronic Transitions in Pentacarbonyl(triphenylarsine)tungsten(0)

| Transition Type | Origin | Destination | Expected Energy Region | Intensity |

|---|---|---|---|---|

| MLCT | Tungsten d-orbitals (t₂g) | π* orbitals of CO ligands | UV-Visible | High |

| MLCT | Tungsten d-orbitals (t₂g) | π* orbitals of AsPh₃ ligand | UV-Visible | Moderate |

| d-d | Tungsten t₂g orbitals | Tungsten eg orbitals | Visible | Low |

| LMCT | Ligand σ/π orbitals | Tungsten d-orbitals (eg) | UV | High |

In an idealized octahedral geometry, the five d-orbitals of the tungsten atom are split into two sets of different energies by the ligand field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). For a d⁶ metal like tungsten(0), the six d-electrons occupy the t₂g orbitals in a low-spin configuration, a result of the strong field nature of the carbonyl ligands. wikipedia.org

Electronic transitions between these d-orbitals (d-d transitions) are typically much weaker than charge-transfer bands because they are Laporte (symmetry) forbidden. illinois.edu These transitions, however, can provide direct information about the crystal field splitting energy (Δₒ). The substitution of one CO ligand with triphenylarsine lowers the symmetry from Oₕ to approximately C₄ᵥ, which can lead to further splitting of the d-orbitals and potentially more complex, but still weak, d-d absorption bands in the visible region of the spectrum. wikipedia.org

X-ray Diffraction Analysis for Solid-State Structural Data

X-ray diffraction is an indispensable tool for the precise determination of molecular structures in the solid state, providing definitive data on bond lengths, bond angles, and intermolecular interactions.

In related structures, such as cis-tetracarbonyl(triphenylarsine)(ethoxy(2-thienyl)carbene)tungsten(0), the W-C bond lengths trans to the arsine ligand are observed to be shorter than those trans to a carbonyl ligand, which are in turn shorter than those trans to the carbene. up.ac.za This suggests that in pentacarbonyl(triphenylarsine)tungsten(0), the axial W-C bond (trans to the AsPh₃) would likely be shorter than the four equatorial W-C bonds. The W-As bond length is also a key parameter. In the aforementioned carbene complex, the W-As bond length is reported to be in the range that reflects the covalent radii of tungsten and arsenic.

For the closely related pentacarbonyl(triphenylphosphine)tungsten(0), crystallographic studies would provide precise bond lengths and angles. By analogy, the W-As bond length in the triphenylarsine complex is expected to be slightly longer than the W-P bond in the triphenylphosphine analog due to the larger atomic radius of arsenic.

Table 2: Representative Bond Lengths and Angles for Related Tungsten Carbonyl Complexes

| Bond/Angle | Compound | Value |

|---|---|---|

| W-As | cis-[(CO)₄(AsPh₃)W(C(OEt)(2-thienyl))] | ~2.6 Å |

| W-C (trans to As) | cis-[(CO)₄(AsPh₃)W(C(OEt)(2-thienyl))] | ~1.98 Å |

| W-C (trans to CO) | cis-[(CO)₄(AsPh₃)W(C(OEt)(2-thienyl))] | ~2.05 Å |

| As-W-C (equatorial) | cis-[(CO)₄(AsPh₃)W(C(OEt)(2-thienyl))] | ~90° |

| C(axial)-W-C(equatorial) | Idealized C₄ᵥ | ~90° |

The triphenylarsine ligand, with its three phenyl rings, can adopt various conformations. The specific orientation of these rings in the crystal lattice is determined by a balance of steric and electronic factors, as well as intermolecular packing forces. The phenyl rings can exhibit propeller-like arrangements.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

The molecular weight of the analogous pentacarbonyl(triphenylphosphine)tungsten(0) is 586.18 g/mol . nist.govnist.gov Given the atomic mass of arsenic (74.92 g/mol ) and phosphorus (30.97 g/mol ), the molecular weight of pentacarbonyl(triphenylarsine)tungsten(0) can be calculated to be approximately 630.13 g/mol .

The fragmentation of metal carbonyl complexes in the mass spectrometer is well-documented and typically proceeds through the sequential loss of carbonyl ligands. uvic.carsc.org For pentacarbonyl(triphenylarsine)tungsten(0), the expected primary fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would involve the stepwise loss of the five CO ligands. uvic.ca This would result in a series of fragment ions separated by 28 mass units (the mass of CO).

The fragmentation can be represented as follows: [W(CO)₅(AsPh₃)]⁺ → [W(CO)₄(AsPh₃)]⁺ + CO [W(CO)₄(AsPh₃)]⁺ → [W(CO)₃(AsPh₃)]⁺ + CO ...and so on, down to the [W(AsPh₃)]⁺ fragment.

Further fragmentation could involve the loss of the triphenylarsine ligand or fragmentation of the phenyl rings at higher energies. The relative intensities of the fragment ions can provide information about the strength of the metal-ligand bonds. The observation of the molecular ion peak and the characteristic pattern of CO loss would provide strong evidence for the identity and structure of the complex.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Pentacarbonyl(triphenylarsine)tungsten(0)

| Ion | Predicted m/z (for ¹⁸⁴W) | Lost Fragment(s) |

|---|---|---|

| [W(CO)₅(AsPh₃)]⁺ | 630 | - |

| [W(CO)₄(AsPh₃)]⁺ | 602 | CO |

| [W(CO)₃(AsPh₃)]⁺ | 574 | 2CO |

| [W(CO)₂(AsPh₃)]⁺ | 546 | 3CO |

| [W(CO)(AsPh₃)]⁺ | 518 | 4CO |

| [W(AsPh₃)]⁺ | 490 | 5CO |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful method for investigating the properties of heavy metal complexes like pentacarbonyl(triphenylarsine)tungsten(0). It offers a balance between computational cost and accuracy, making it suitable for systems containing heavy elements such as tungsten.

Optimization of Molecular Geometries and Energetics

The molecular structure of pentacarbonyl(triphenylarsine)tungsten(0) has been a subject of both experimental and theoretical investigations. X-ray crystallography studies have provided precise measurements of bond lengths and angles in the solid state. rsc.org Computational geometry optimization using DFT allows for the determination of the minimum energy structure in the gas phase, providing a complementary perspective to experimental data.

In a systematic study of [M(CO)₅(EPh₃)] complexes (where M = Cr, Mo, W; E = P, As, Sb), the crystal structure of [W(CO)₅(AsPh₃)] was determined. rsc.org The tungsten center adopts a pseudo-octahedral geometry, with five carbonyl ligands and one triphenylarsine (B46628) ligand. The W-As bond length is a key parameter, reflecting the nature of the interaction between the tungsten and arsenic atoms. The experimental W-As bond distance was reported to be 2.619(1) Å. rsc.org The W-C bond lengths for the carbonyl groups are differentiated into the axial (trans to AsPh₃) and equatorial (cis to AsPh₃) positions. The axial W-C bond is typically shorter than the equatorial W-C bonds. rsc.org

DFT calculations on similar tungsten carbonyl complexes have shown that the choice of functional and basis set can influence the accuracy of the optimized geometry. uci.eduarxiv.org For heavy elements like tungsten, relativistic effects must also be considered for accurate predictions. kg.ac.rs

Table 1: Selected Experimental Bond Lengths and Angles for [W(CO)₅(AsPh₃)]

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| W-As | 2.619(1) |

| W-C(axial) | 1.965(12) |

| W-C(equatorial, mean) | 2.045(11) |

| **Bond Angles (°) ** | |

| As-W-C(equatorial) | 92.8(3) |

| C(axial)-W-C(equatorial) | 88.0(5) |

Source: rsc.org

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic structure of pentacarbonyl(triphenylarsine)tungsten(0) is crucial for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. mdpi.com

In tungsten carbonyl complexes, the HOMO is typically of metal d-orbital character, while the LUMO is often a π* orbital of the carbonyl ligands. The triphenylarsine ligand, being a weaker π-acceptor than CO, influences the energy levels of the molecular orbitals. nih.gov The arsenic lone pair donates electron density to the tungsten center, raising the energy of the d-orbitals and affecting the HOMO-LUMO gap.

Computational studies on related triphenylarsine-substituted tungsten(0) Fischer carbene complexes have shown that the oxidation center is located on the metal and the carbonyl groups. researchgate.net The nature of the HOMO and LUMO can be visualized through molecular orbital plots, which show the distribution and symmetry of these orbitals.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra.

Infrared (IR) Frequencies: The vibrational frequencies of pentacarbonyl(triphenylarsine)tungsten(0) can be calculated from the second derivatives of the energy with respect to atomic displacements. The carbonyl stretching frequencies (ν(CO)) are particularly informative as they are sensitive to the electronic environment of the tungsten center. The triphenylarsine ligand, being a net electron donor compared to a carbonyl group, increases the electron density on the tungsten atom. This leads to increased π-backbonding to the remaining CO ligands, which in turn weakens the C-O bonds and lowers their stretching frequencies compared to hexacarbonyltungsten(0). DFT calculations can accurately predict these shifts in ν(CO) frequencies. researchgate.netresearchgate.netdtic.milmdpi.com

NMR Chemical Shifts: The prediction of NMR chemical shifts, particularly for heavy nuclei like ¹⁸³W, requires sophisticated computational methods that include relativistic effects. researchgate.netresearchgate.net Four-component relativistic DFT calculations have been shown to provide good agreement with experimental NMR parameters for tungsten carbonyl complexes. uit.no The chemical shift of the ¹⁸³W nucleus is sensitive to the nature of the ligands attached to it. The substitution of a CO ligand with triphenylarsine causes a significant change in the electronic shielding around the tungsten nucleus, which can be quantified through DFT calculations. mdpi.com

Bonding Analysis Methods (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding concepts such as lone pairs, bonds, and orbital interactions. researchgate.netwisc.edu

In pentacarbonyl(triphenylarsine)tungsten(0), NBO analysis can provide a detailed picture of the W-As bond. It can quantify the contributions of σ-donation from the arsenic lone pair to an empty tungsten d-orbital and the extent of any π-backbonding from a filled tungsten d-orbital to an empty σ* orbital of the As-C bonds. Theoretical studies on similar complexes reveal that ligands like triphenylarsine are strong σ-donors but weak π-acceptors. researchgate.net

NBO analysis also allows for the examination of the donor-acceptor interactions between the tungsten center and the carbonyl ligands. It can quantify the energy associated with the π-backbonding from tungsten d-orbitals to the π* orbitals of the CO ligands, providing a quantitative measure of the strength of this crucial bonding component in organometallic chemistry.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For pentacarbonyl(triphenylarsine)tungsten(0), a key reaction is the substitution of the triphenylarsine ligand or one of the carbonyl ligands.

DFT can be used to calculate the potential energy surface for such substitution reactions. This involves locating the transition state structure and calculating the activation energy barrier. For instance, the dissociative pathway would involve the initial breaking of the W-As or a W-CO bond, forming a five-coordinate intermediate, which then reacts with an incoming ligand. The relative energies of the intermediates and transition states can determine the preferred reaction mechanism. While specific studies on this exact complex are not prevalent, the methodologies have been extensively applied to related tungsten carbonyl systems. acs.org

Investigation of Relativistic Effects in Tungsten Complexes

For heavy elements like tungsten (Z=74), relativistic effects become significant and can no longer be neglected in accurate theoretical calculations. acs.orgnih.gov These effects arise from the high velocity of the core electrons, which approaches the speed of light. This leads to a relativistic contraction and stabilization of the s and p orbitals and a destabilization and expansion of the d and f orbitals. u-tokyo.ac.jpmudring.org

These relativistic shifts in orbital energies have profound consequences for the chemical and physical properties of tungsten complexes. For example, they influence bond lengths, bond energies, and spectroscopic parameters like NMR chemical shifts. nih.govresearchgate.net Computational studies on tungsten compounds often employ methods that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA) or by using relativistic effective core potentials. kg.ac.rsresearchgate.net The comparison between molybdenum and tungsten chemistry is often explained by the larger relativistic effects in the latter. rsc.org The accurate prediction of properties for pentacarbonyl(triphenylarsine)tungsten(0) therefore necessitates the inclusion of these effects in the theoretical model.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For organometallic compounds like tungsten, pentacarbonyl(triphenylarsine)-, QSAR models can be valuable tools for predicting properties such as cytotoxicity, catalytic efficiency, or other biological interactions without the need for extensive experimental testing for every new analogue. While specific QSAR studies focusing solely on tungsten, pentacarbonyl(triphenylarsine)- are not extensively documented in publicly available literature, the principles of QSAR can be applied to analogous systems, providing insights into the key structural features that govern their activity.

Generally, a QSAR model is represented by a mathematical equation that relates a particular activity to a set of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. For metal carbonyl complexes, relevant descriptors might include parameters such as the Tolman electronic parameter (TEP) for the ligand, which quantifies its electron-donating or -withdrawing ability, and the cone angle, which measures the ligand's steric bulk.

In the context of analogous systems to tungsten, pentacarbonyl(triphenylarsine)-, a hypothetical QSAR study might explore a series of complexes with the general formula W(CO)₅L, where L is a variable ligand. By systematically varying the ligand L (for instance, by changing the substituents on a triphenylarsine or triphenylphosphine (B44618) ligand) and measuring a specific activity, a QSAR model could be developed.

For example, a study on the catalytic activity of α-diimino nickel complexes in ethylene (B1197577) polymerization utilized machine learning methods to predict catalytic activities based on 25 molecular descriptors. mdpi.com This approach demonstrated that high activity was associated with the presence of polarizable atoms and less bulky substituents. mdpi.com A similar approach could be applied to tungsten carbonyl complexes to predict their catalytic performance in various reactions.

Furthermore, QSAR models have been developed to predict the cytotoxicity of various organic and organometallic compounds. acs.org For instance, the cytotoxicity of organic compounds against ovarian cancer cells was found to be strongly correlated with hydrophobicity. acs.org In a series of analogous tungsten complexes, descriptors related to lipophilicity, such as the partition coefficient (log P), could be crucial in modeling their biological activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of structurally related compounds with experimentally determined activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build the QSAR equation.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While a specific data table for a QSAR study on tungsten, pentacarbonyl(triphenylarsine)- analogues is not available, the table below illustrates the type of data that would be collected and used in such a study. The activities and descriptor values are hypothetical and for illustrative purposes only.

| Compound | Ligand (L) | Activity (e.g., IC₅₀ in µM) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ in °) | Log P |

| 1 | PPh₃ | 15.2 | 2068.9 | 145 | 5.8 |

| 2 | AsPh₃ | 12.5 | 2068.0 | 146 | 5.9 |

| 3 | P(p-tolyl)₃ | 18.1 | 2066.7 | 145 | 6.2 |

| 4 | P(p-anisyl)₃ | 22.4 | 2064.5 | 145 | 5.5 |

| 5 | SbPh₃ | 10.8 | 2066.5 | 147 | 6.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the structure of a QSAR data set.

In this hypothetical data set, a QSAR model could be developed to predict the cytotoxic activity (IC₅₀) based on the electronic nature (Tolman electronic parameter), steric bulk (cone angle), and hydrophobicity (Log P) of the ligand. By analyzing the coefficients in the resulting QSAR equation, one could determine, for example, whether electron-donating or electron-withdrawing ligands, or bulkier or less bulky ligands, lead to higher activity. This information would be invaluable for the rational design of new, more potent tungsten carbonyl complexes for various applications.

Catalytic Applications and Mechanistic Insights

Role as Precursors in Homogeneous Catalysis

Tungsten, pentacarbonyl(triphenylarsine)-, with the chemical formula W(CO)₅(AsPh₃), serves as a precursor in various homogeneous catalytic processes. Like other substituted metal carbonyls, its catalytic potential is rooted in the ability of the tungsten center to activate substrates, typically following the dissociation of one or more ligands to generate a coordinatively unsaturated, catalytically active species. The triphenylarsine (B46628) ligand plays a crucial role in modulating the electronic properties and steric environment of the metal center, thereby influencing its reactivity and selectivity.

C-C Bond Formation Reactions (e.g., Hydroformylation, Cross-Coupling)

The application of transition metal complexes featuring triphenylarsine ligands has been explored in C-C bond formation, notably in hydroformylation. researchgate.net Hydroformylation is a significant industrial process that involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene double bond to form aldehydes. researchgate.net While rhodium and cobalt complexes are the most common catalysts for this transformation, research has extended to other transition metals. researchgate.netnih.gov Studies have investigated triphenylarsine-stabilized transition metal complexes for the hydroformylation of olefins such as hex-1-ene. researchgate.net

In these systems, the complex acts as a pre-catalyst. The catalytic cycle is believed to be initiated by the dissociation of a ligand to open a coordination site for the alkene. The electronic properties of the triphenylarsine ligand, compared to more common phosphine (B1218219) ligands, can alter the activity and selectivity (e.g., the ratio of linear to branched aldehydes) of the catalytic system.

Conversely, the use of Tungsten, pentacarbonyl(triphenylarsine)- as a catalyst precursor in cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira reactions is not widely documented in the scientific literature. These reactions are predominantly catalyzed by late transition metals, particularly palladium and nickel complexes, which are highly efficient in mediating the requisite oxidative addition and reductive elimination steps. icmpp.romdpi.com

Hydrogenation and Dehydrogenation Processes

While catalytic hydrogenation is a fundamental reaction in organic synthesis, typically employing catalysts based on platinum, palladium, or ruthenium, the application of Tungsten, pentacarbonyl(triphenylarsine)- for these processes is not extensively reported. tcichemicals.com Homogeneous hydrogenation catalysts often require the metal center to activate H₂ and coordinate the unsaturated substrate. The specific electronic and steric configuration of W(CO)₅(AsPh₃) has not been widely optimized or reported for this class of reactions.

Oxidation Reactions of Organic Substrates (e.g., Alcohols)

The catalytic oxidation of organic substrates, such as the conversion of alcohols to aldehydes and ketones, is a critical transformation in synthetic chemistry. rsc.org This field is dominated by catalysts based on metals like palladium, ruthenium, and copper, often utilizing environmentally benign oxidants like molecular oxygen. google.com There is limited specific information available in the literature detailing the use of Tungsten, pentacarbonyl(triphenylarsine)- as a catalyst for the oxidation of alcohols or other organic substrates.

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is key to optimizing catalyst performance. For precursors like Tungsten, pentacarbonyl(triphenylarsine)-, mechanistic studies focus on identifying the true active species and clarifying the influence of the ligands on the catalyst's behavior.

Identification of Active Catalytic Species

For many catalytic processes involving metal carbonyl precursors, the first step in the catalytic cycle is the generation of a coordinatively unsaturated species. In the case of W(CO)₅(AsPh₃), this activation would likely involve the dissociation of a ligand. Tungsten pentacarbonyl complexes are known to exist in equilibrium with their tetracarbonyl analogues and carbon monoxide in solution. researchgate.netnih.gov This suggests that a plausible pathway for catalyst activation is the loss of a CO ligand to form a [W(CO)₄(AsPh₃)] intermediate. This 16-electron species would possess a vacant coordination site, allowing it to bind with and activate a substrate molecule, thereby initiating the catalytic cycle.

This mechanism is analogous to the activation of other Group 6 metal carbonyl catalysts, where the initial reduction of the complex is required to form the active catalyst upon CO dissociation. nih.gov The relative lability of the CO versus the AsPh₃ ligand under reaction conditions would determine the primary dissociation pathway and the nature of the initial active species.

Understanding Ligand Effects on Catalyst Activity and Selectivity

The ligands coordinated to a metal center are fundamental in dictating its catalytic properties. The triphenylarsine (AsPh₃) ligand in W(CO)₅(AsPh₃) influences the catalyst's activity and selectivity through both electronic and steric effects.

Electrochemical studies on related tungsten complexes provide significant insight into the electronic influence of the AsPh₃ ligand. core.ac.uk When comparing analogous tungsten carbene complexes, the substitution of a CO ligand with AsPh₃ results in a tungsten center that is more electron-rich. core.ac.uk This increased electron density makes the metal center easier to oxidize (i.e., it oxidizes at a less positive potential). core.ac.uk In contrast, the parent pentacarbonyl complexes, with five CO groups, have a more electron-poor tungsten center, making them more difficult to oxidize. core.ac.uk

The triphenylarsine ligand is a weaker π-acceptor than carbon monoxide but a better σ-donor. This modification of the electronic environment at the tungsten atom directly impacts its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. For instance, a more electron-rich metal center may facilitate oxidative addition but hinder reductive elimination. These electronic effects can be fine-tuned to optimize a catalyst for a specific reaction.

The table below, based on data from related tungsten Fischer carbene complexes, illustrates the trend in metal oxidation potentials, which reflects the electron-donating properties of the ligand (L). A less positive potential indicates an easier oxidation and a more electron-rich metal center.

| Complex Type | Ligand (L) | Relative Metal Oxidation Potential | Inferred Electron Density at Tungsten |

|---|---|---|---|

| [(L)(CO)₄WC(OEt)(Ar)] | AsPh₃ | Less Positive | Higher |

| [(L)(CO)₄WC(OEt)(Ar)] | PPh₃ | Intermediate | Intermediate |

| [(L)(CO)₄WC(OEt)(Ar)] | CO | More Positive | Lower |

This trend demonstrates that the choice of ligand—AsPh₃, PPh₃, or CO—provides a clear method for tuning the electronic character of the tungsten catalyst, which is a fundamental principle in designing catalysts with desired activity and selectivity. core.ac.uk

Strategies for Heterogenization of W(CO)₅(AsPh₃) Catalysts

Immobilization on Inorganic Supports:

Inorganic materials like silica (B1680970), alumina, and zeolites are common supports for catalysts due to their high surface area, thermal stability, and mechanical resistance.

Direct Physisorption: The complex can be physically adsorbed onto the surface of the support. However, this method often leads to leaching of the catalyst into the reaction medium, especially in polar solvents. mdpi.comresearchgate.neticm.edu.pl

Covalent Anchoring: A more robust method involves the covalent attachment of the complex to the support. This can be achieved by first functionalizing the support with a group that can coordinate to the tungsten center or react with the triphenylarsine ligand. For example, silica surfaces can be modified with amine or phosphine groups to anchor metal complexes. specificpolymers.com The interaction of tungsten hexacarbonyl with silica surfaces has been studied, showing that the degree of hydroxylation of the silica surface plays a crucial role in the interaction, with potential for chemisorption of a W(CO)₅ fragment. researchgate.net

Encapsulation: The catalyst can be entrapped within the pores of a porous material like a zeolite or a metal-organic framework (MOF). This physically confines the catalyst, preventing leaching while allowing reactants and products to diffuse.

Immobilization on Polymer Supports:

Polymers offer a versatile platform for catalyst immobilization, as their properties can be tailored by modifying the polymer backbone and functional groups.

Anchoring to Functionalized Polymers: The W(CO)₅(AsPh₃) complex could be attached to a polymer support that has been functionalized with ligands capable of coordinating to the tungsten atom. Polystyrene is a common polymer support that can be readily functionalized. acs.org

Incorporation into Polymer Structure: The catalyst or a precursor can be incorporated into the polymer matrix during polymerization.

Challenges in Heterogenization:

A significant challenge in the heterogenization of organometallic catalysts is the potential for leaching of the active species from the support into the reaction solution. mdpi.comresearchgate.neticm.edu.pl This not only leads to contamination of the product but also to a gradual loss of catalytic activity of the solid material. The stability of the linkage between the complex and the support is therefore critical.

| Heterogenization Strategy | Support Material | Anchoring Method | Potential Advantages | Potential Challenges |

| Covalent Anchoring | Silica, Alumina | Functionalization of support with coordinating groups | Strong catalyst-support interaction, Reduced leaching | Complex synthesis, Potential change in catalytic activity |

| Physisorption | Activated Carbon, Zeolites | Weak surface interactions | Simple preparation | Prone to leaching, especially in polar solvents |

| Polymer Immobilization | Polystyrene, Polyacrylates | Covalent attachment to functionalized polymer backbone | Tunable support properties, High catalyst loading | Potential for polymer swelling/shrinking, Mass transfer limitations |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Entrapment within porous structure | High catalyst stability, Size-selective catalysis | Diffusion limitations for bulky substrates |

Advanced Applications in Materials Science and Photoredox Chemistry

Precursors for Chemical Vapor Deposition (CVD) of Tungsten-Containing Thin Films

Chemical Vapor Deposition (CVD) is a critical technique for producing high-quality thin films for electronics and materials science. The process relies on volatile precursor compounds that decompose on a heated substrate to deposit the desired material. Organometallic compounds, particularly metal carbonyls, are often explored as precursors due to their volatility.

While Tungsten, pentacarbonyl(triphenylarsine)- has not been extensively documented as a CVD precursor in mainstream literature, its parent compound, tungsten hexacarbonyl (W(CO)₆), is a well-known precursor for depositing thin films of tungsten metal, tungsten oxide, and tungsten nitride. rsc.orgresearchgate.netnih.gov The substitution of one carbonyl ligand with triphenylarsine (B46628) (AsPh₃) modifies the compound's properties, which could offer advantages in the CVD process.

The triphenylarsine ligand, being bulkier and a weaker π-acceptor than carbon monoxide, alters the volatility and decomposition kinetics of the complex. core.ac.uk This modification could potentially lower the required deposition temperature compared to W(CO)₆, which is a desirable attribute for preventing thermal damage to sensitive substrates. Research on related substituted tungsten carbonyl complexes, such as tungsten(0) pentacarbonyl 1-methylbutylisonitrile, has demonstrated the successful deposition of pure tungsten metal, tungsten nitride, or tungsten oxide films. rsc.orgwikipedia.org These studies highlight the principle of tuning precursor properties through ligand substitution to optimize the CVD process.

Table 1: Comparison of Potential CVD Precursor Properties

| Precursor | Formula | Key Feature | Potential Application in CVD |

| Tungsten Hexacarbonyl | W(CO)₆ | High volatility, well-studied | Deposition of W, WNₓ, WO₃ films rsc.orgnih.gov |

| Tungsten, pentacarbonyl(triphenylarsine)- | W(CO)₅(AsPh₃) | Modified volatility and decomposition temperature due to AsPh₃ ligand | Potential for lower temperature deposition of tungsten-containing films |

| Tungsten(0) pentacarbonyl 1-methylbutylisonitrile | C₅H₁₁NCW(CO)₅ | Liquid at room temperature, high volatility | Deposition of conformal W, WN, WOₓ layers wikipedia.org |

The incorporation of arsenic from the triphenylarsine ligand into the resulting thin film is a possibility that would need to be carefully managed, depending on the desired film composition and purity. However, the principle of ligand substitution to fine-tune precursor characteristics suggests that Tungsten, pentacarbonyl(triphenylarsine)- remains a plausible candidate for specialized CVD applications, warranting further investigation.

Luminescent Properties and Photoredox Catalysis

The photophysical and photochemical properties of transition metal complexes are at the heart of their application in luminescence and photoredox catalysis. While the specific luminescent properties of Tungsten, pentacarbonyl(triphenylarsine)- are not extensively detailed, the influence of heavy atoms and ligand electronics on related compounds provides significant insight.

Fundamental research into the photochemistry of tungsten hexacarbonyl shows that UV photolysis leads to the formation of a reactive pentacarbonyl intermediate, W(CO)₅, which can then interact with other molecules. nih.govnih.gov The introduction of a triphenylarsine ligand in place of a carbonyl group is expected to significantly modify the photophysical pathways. The arsenic atom, being a heavier element, can enhance spin-orbit coupling. This effect is known to facilitate intersystem crossing from singlet to triplet excited states, which can lead to phosphorescence. Studies on platinum complexes have shown that heavy ancillary ligands like triphenylarsine can enhance emission efficiency and promote the radiative decay from triplet states. rsc.org

In the context of photoredox catalysis, tungsten complexes are gaining attention as powerful and earth-abundant alternatives to precious metal catalysts. rsc.orgmdpi.com For a complex to function as a photoredox catalyst, it must absorb light, generate a sufficiently long-lived excited state, and possess suitable redox potentials to engage in electron transfer with substrates.